Octyl prop-1-en-1-yl ethanedioate
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Overview
Description
Octyl prop-1-en-1-yl ethanedioate is an ester compound, characterized by the presence of an octyl group and a prop-1-en-1-yl group attached to an ethanedioate (oxalate) moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl prop-1-en-1-yl ethanedioate typically involves the esterification reaction between octanol and prop-1-en-1-yl ethanedioate. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octyl prop-1-en-1-yl ethanedioate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products
Hydrolysis: Octanol and prop-1-en-1-yl ethanedioate.
Transesterification: New ester and alcohol.
Reduction: Octanol and prop-1-en-1-yl alcohol.
Scientific Research Applications
Octyl prop-1-en-1-yl ethanedioate has several applications in scientific research:
Mechanism of Action
The mechanism by which octyl prop-1-en-1-yl ethanedioate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a different alkyl group and carboxylate moiety.
Isopropyl butyrate: Similar ester with different alkyl groups.
Uniqueness
Octyl prop-1-en-1-yl ethanedioate is unique due to its specific combination of octyl and prop-1-en-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as specialized fragrances and bioactive compounds .
Properties
CAS No. |
61670-32-4 |
---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-O-octyl 2-O-prop-1-enyl oxalate |
InChI |
InChI=1S/C13H22O4/c1-3-5-6-7-8-9-11-17-13(15)12(14)16-10-4-2/h4,10H,3,5-9,11H2,1-2H3 |
InChI Key |
SHKNOFQDNWWTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)OC=CC |
Origin of Product |
United States |
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